molecular formula C9H9NO6 B14596802 Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate CAS No. 61203-55-2

Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate

Cat. No.: B14596802
CAS No.: 61203-55-2
M. Wt: 227.17 g/mol
InChI Key: FWSWUTDYNUWOPU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid and is characterized by the presence of methoxy, hydroxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-methoxy-4-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-methoxybenzoate to introduce the nitro group. This is followed by the hydrolysis of the ester group to form the corresponding carboxylic acid, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methoxy-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-4-nitrobenzoate
  • Methyl 2-hydroxy-4-nitrobenzoate
  • Methyl 3-hydroxy-4-methoxybenzoate

Uniqueness

Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

61203-55-2

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

methyl 2-hydroxy-3-methoxy-4-nitrobenzoate

InChI

InChI=1S/C9H9NO6/c1-15-8-6(10(13)14)4-3-5(7(8)11)9(12)16-2/h3-4,11H,1-2H3

InChI Key

FWSWUTDYNUWOPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1O)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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